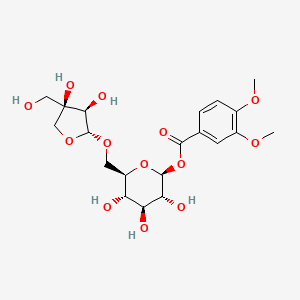
Anti-inflammatory agent 28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 28 is a compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate pain in various medical conditions. This compound is part of a broader class of anti-inflammatory agents that work by inhibiting specific pathways involved in the inflammatory response.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 28 typically involves multi-step organic reactions. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under air atmosphere, room temperature, and constant stirring using anhydrous acetonitrile as a solvent . Another green method involves the reaction of 2-azido benzaldehydes with N-maleimide and dimethyl fumarate via a one-pot synthesis reaction .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of eco-friendly and reusable catalysts is also emphasized to ensure sustainable production practices .
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 28 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions include various derivatives of this compound that retain the core structure but exhibit different functional groups, enhancing their pharmacological properties .
Scientific Research Applications
Anti-inflammatory agent 28 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Explored for its potential to treat inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Industry: Utilized in the formulation of topical creams and gels for pain relief.
Mechanism of Action
The mechanism of action of anti-inflammatory agent 28 involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This leads to a decrease in inflammation and pain .
Comparison with Similar Compounds
Aspirin: A well-known nonsteroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.
Ibuprofen: Another NSAID that works similarly to aspirin but with a different chemical structure.
Naproxen: An NSAID with a longer duration of action compared to ibuprofen.
Uniqueness: Anti-inflammatory agent 28 is unique due to its specific molecular structure, which allows for selective inhibition of certain inflammatory pathways. This selectivity can result in fewer side effects compared to other NSAIDs .
Properties
Molecular Formula |
C20H28O13 |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C20H28O13/c1-28-10-4-3-9(5-11(10)29-2)17(26)33-18-15(24)14(23)13(22)12(32-18)6-30-19-16(25)20(27,7-21)8-31-19/h3-5,12-16,18-19,21-25,27H,6-8H2,1-2H3/t12-,13-,14+,15-,16+,18+,19-,20-/m1/s1 |
InChI Key |
YUFKCMTYPMYSTR-UGKYMBFOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















